![molecular formula C21H23N5O4 B2829466 Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate CAS No. 899391-62-9](/img/structure/B2829466.png)
Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methylglyoxal in Food and Living Organisms
Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that modifies proteins in living organisms, forming advanced glycation end-products. These products are associated with complications in diabetes and some neurodegenerative diseases. MG is also found in foodstuffs and beverages and can exert anticancer activity. Its presence in biological samples can be quantified using various chromatographic methods (Nemet, Varga-Defterdarović, & Turk, 2006).
Methylation of Nucleic Acids
Alkylating agents like 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide demonstrate significant methylation of nucleic acids, with studies showing the formation of 7-methylguanine in both human and animal models. This research provides insights into the interaction of such compounds with DNA and RNA, important for understanding the molecular mechanisms of cancer treatment (Skibba & Bryan, 1971).
Antioxidant and Anti-Inflammatory Properties
Synthesized derivatives of 1,3-dimethylxanthine, containing pyrazole at position 8, exhibit notable antioxidant and anti-inflammatory properties. Such compounds, particularly those with phenylalyl radical at position 7, have been identified as potential candidates for further pharmacological studies due to their efficacy in inhibiting lipid peroxidation and showing anti-inflammatory activities (Korobko, Hadjipavlou-Litina, & Logoyda, 2018).
Spectral and Photophysical Properties of Imidazo[1,2-a]purine Derivatives
Studies on the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, related to acyclovir, reveal their behavior in different solvents and pH conditions. These compounds exhibit fluorescence behavior depending on solvent polarity and pH, providing insights into their photophysical characteristics and potential applications in photochemistry and medicinal chemistry (Wenska et al., 2004).
Inhibitors of Retinoic Acid 4-Hydroxylase
Research on novel inhibitors of retinoic acid 4-hydroxylase highlights the synthesis and inhibitory activity of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates. These compounds have been evaluated for their potential in enhancing the effects of all-trans retinoic acid, showing promising results in terms of potency and selectivity (Gomaa et al., 2011).
Solid-Phase Synthesis of Imidazo[2,1-i]purines
The solid-phase synthesis of (3H-imidazo[2,1-i]purin-7-yl)methyl amines has been developed, showcasing a method for creating a library of compounds. This research is significant for drug discovery, providing a streamlined approach for synthesizing a variety of N,N-disubstituted imidazo[2,1-i]purines (Karskela & Lönnberg, 2006).
Antiulcer Agents
A study on substituted imidazo[1,2-a]pyridines and a related imidazo[1,2-a]pyrazine identified compounds that exhibit a combination of antisecretory and cytoprotective activity. This research contributes to the development of effective antiulcer agents, highlighting the potential of these compounds in treating gastrointestinal disorders (Kaminski et al., 1987).
Eigenschaften
IUPAC Name |
methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-14-13-26-17-18(22-20(26)24(14)11-9-15-7-5-4-6-8-15)23(2)21(29)25(19(17)28)12-10-16(27)30-3/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEQJBRKRPRRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4895096 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

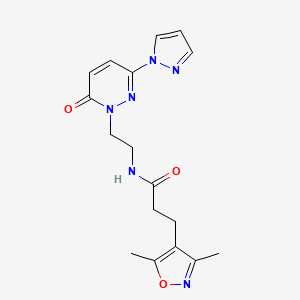
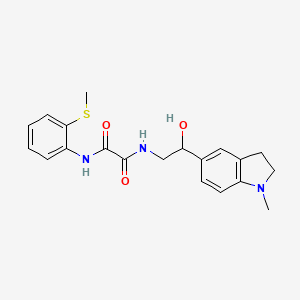
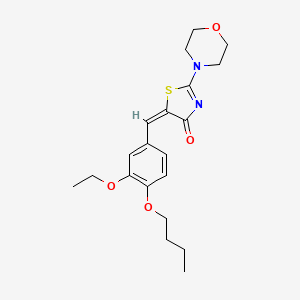
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2829389.png)
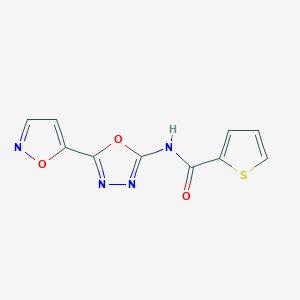
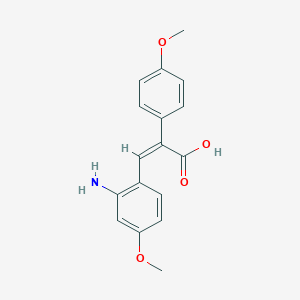
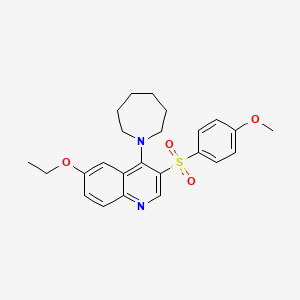
![3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide](/img/structure/B2829394.png)
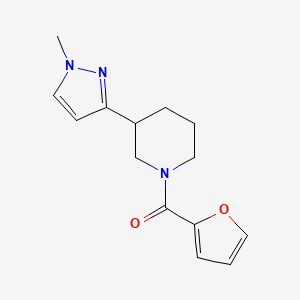
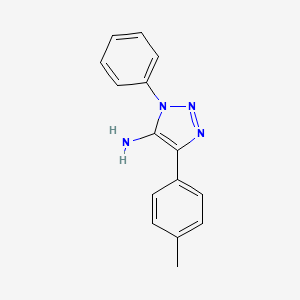
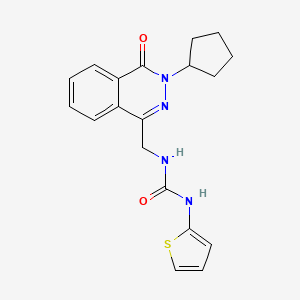
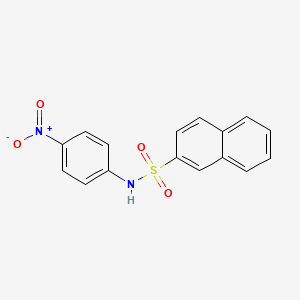
![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829404.png)
